

Synthesis of (+)-Isononyl Acetate from Isononanol: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: (+)-isononyl acetate

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Abstract

This document provides a comprehensive guide for the synthesis of **(+)-isononyl acetate** from isononanol via Fischer-Speier esterification. Detailed experimental protocols, safety precautions, and analytical methods for characterization are outlined. All quantitative data is summarized for easy reference, and a visual representation of the experimental workflow is provided. This protocol is intended for laboratory-scale synthesis and can be adapted for various research and development applications.

Introduction

(+)-Isononyl acetate is an ester commonly utilized as a fragrance and flavoring agent, and its synthesis is a fundamental example of esterification. The most common and efficient method for this transformation is the Fischer-Speier esterification, which involves the reaction of isononanol with acetic acid in the presence of an acid catalyst.^[1] This equilibrium-driven reaction is typically shifted towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.^[1] This application note provides a detailed protocol for this synthesis, including purification and characterization of the final product.

Data Presentation

A summary of the quantitative data associated with the synthesis of **(+)-isononyl acetate** is presented in Table 1.

Table 1: Summary of Quantitative Data for the Synthesis of **(+)-Isononyl Acetate**

Parameter	Value	Notes
Reactants		
Isononanol	1.0 molar equivalent	An excess of acetic acid is used to drive the reaction equilibrium towards the product.[1]
Glacial Acetic Acid	2.0 - 3.0 molar equivalents	
Catalyst		
Concentrated Sulfuric Acid	~4% v/v of alcohol	A common and effective homogeneous catalyst.[1]
Alternative Catalyst		A heterogeneous catalyst that simplifies purification.[1]
Amberlyst-15	5 wt% of total reactants	
Reaction Conditions		
Temperature	100 - 110 °C	Gentle reflux is maintained.[1]
Reaction Time	1 - 5 hours	Monitored by TLC or GC.[1]
Product Characteristics		
Appearance	Clear, colorless liquid	[2]
Expected Yield	85 - 98%	Dependent on reaction conditions and purification efficiency.[1]
Boiling Point	~214 °C	At atmospheric pressure.[1][3]
Density	~0.866 g/cm³	[2]
Refractive Index (@ 20°C)	~1.423	[2]
Spectroscopic Data		
¹³ C NMR (CDCl₃)	See Table 2 for typical shifts	

IR (Vapor Phase)	See Table 3 for typical absorptions	
GC-MS	Kovats Retention Index: ~1162 (non-polar column)	[4]

Table 2: Typical ^{13}C NMR Chemical Shifts for Isononyl Acetate

Carbon Atom	Chemical Shift (ppm)
Carbonyl (C=O)	~171
Methylene adjacent to oxygen (-CH ₂ -O)	~64
Methyl of acetate (-O-C(=O)-CH ₃)	~21
Alkyl chain carbons	Various shifts in the alkyl region

Table 3: Typical IR Absorptions for Isononyl Acetate

Functional Group	Wavenumber (cm ⁻¹)	Description
C=O (ester)	~1740	Strong, sharp absorption
C-O (ester)	~1240	Strong absorption
C-H (alkane)	~2850-2960	Medium to strong absorptions

Experimental Protocol

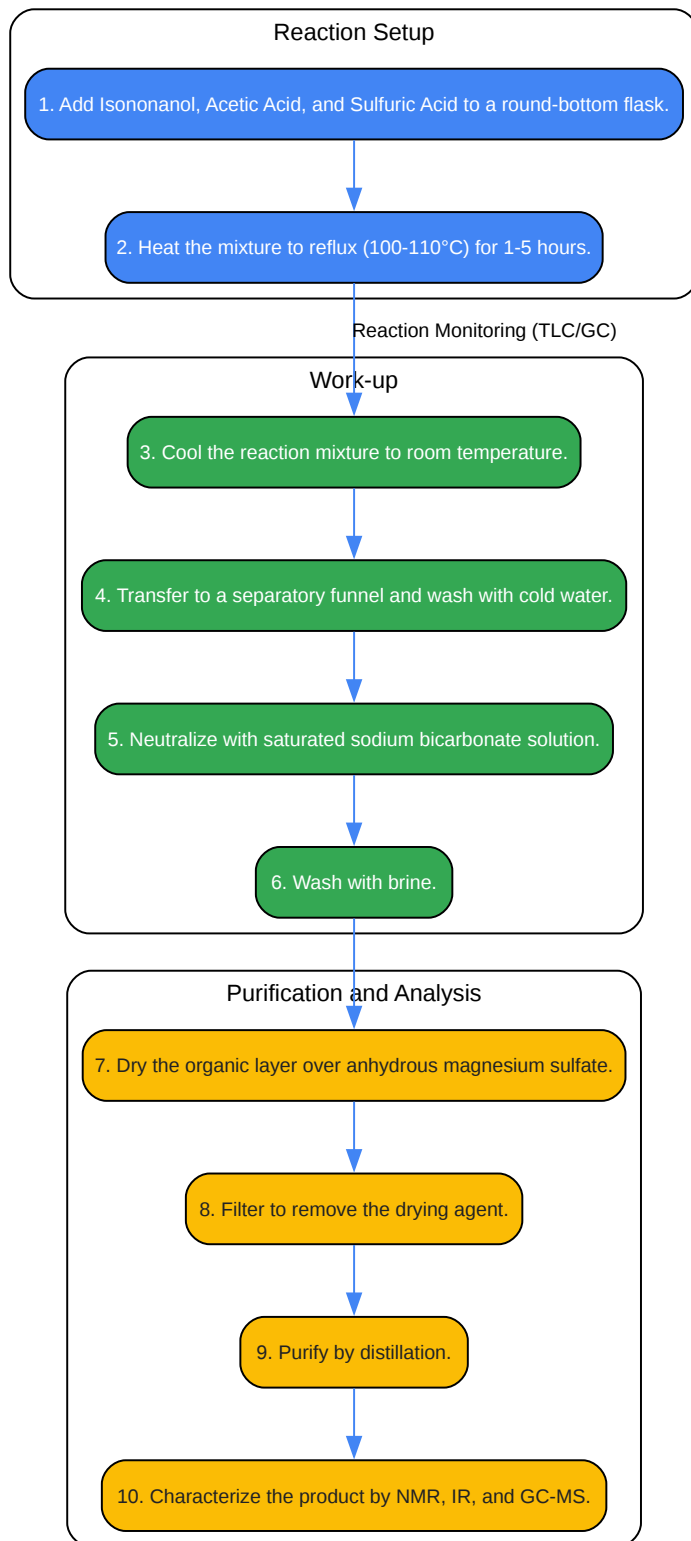
Materials and Equipment

- Isononanol
- Glacial acetic acid
- Concentrated sulfuric acid (or Amberlyst-15)
- Saturated sodium bicarbonate solution

- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Erlenmeyer flasks
- Distillation apparatus
- TLC plates and developing chamber
- GC-MS system
- NMR spectrometer
- IR spectrometer

Experimental Workflow Diagram

Experimental Workflow for the Synthesis of (+)-Isononyl Acetate

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Caption: A flowchart illustrating the key steps in the synthesis and purification of **(+)-isononyl acetate**.

Step-by-Step Procedure

- Reaction Setup:
 - To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add isononanol (e.g., 14.4 g, 0.1 mol).
 - In a fume hood, add glacial acetic acid (e.g., 12.0 g, 0.2 mol).
 - Slowly and carefully, while stirring, add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.^[1]
 - Attach a reflux condenser and place the flask in a heating mantle.
- Reaction:
 - Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain this temperature for 1-5 hours.^[1]
 - The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the isononanol starting material.^[1]
- Work-up:
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.
 - Carefully add saturated sodium bicarbonate solution in small portions to neutralize the excess acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.^[1]
 - Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic to pH paper.

- Separate the lower aqueous layer and discard it.
- Wash the organic layer with 25 mL of brine.[1]
- Separate and discard the aqueous layer.
- Purification and Analysis:
 - Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent.
 - Purify the crude ester by simple or fractional distillation, collecting the fraction that boils at approximately 214 °C at atmospheric pressure.[1]
 - The final product should be a clear, colorless liquid.
 - Characterize the purified **(+)-isononyl acetate** using IR, NMR, and GC-MS to confirm its identity and purity.

Safety Precautions and Waste Disposal

- Safety Precautions:
 - Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - All procedures should be performed in a well-ventilated fume hood.
 - Concentrated sulfuric acid is highly corrosive and can cause severe burns.[5] Handle with extreme care.
 - Acetic acid is corrosive and has a strong odor. Avoid inhalation of vapors.
 - Isononanol and isononyl acetate are flammable. Keep away from open flames and ignition sources.[6]

- During the neutralization step with sodium bicarbonate, be aware of the potential for pressure buildup due to the evolution of carbon dioxide gas.[1]
- Waste Disposal:
 - All aqueous waste should be neutralized before disposal.
 - Organic waste, including any residual reactants and the distillation residue, should be collected in a designated halogen-free organic waste container.
 - Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]

Conclusion

The Fischer-Speier esterification of isononanol with acetic acid provides a reliable and high-yielding method for the synthesis of **(+)-isononyl acetate**. The protocol detailed in this application note, when followed with the appropriate safety measures, allows for the efficient production and purification of this valuable ester for research and development purposes. The provided analytical data serves as a benchmark for product characterization.

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